Cas no 2225127-05-7 ((S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid)

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid is a chiral Fmoc-protected β-hydroxy-γ-amino acid derivative, widely used in peptide synthesis and medicinal chemistry. Its key advantages include the Fmoc group, which provides orthogonal protection for the amino functionality, enabling selective deprotection under mild basic conditions. The hydroxyl group offers additional functionalization potential, making it valuable for constructing complex peptide architectures. The stereocenter at the 3-position ensures enantioselective applications, particularly in the synthesis of bioactive compounds. This compound is characterized by high purity and stability, ensuring reliable performance in solid-phase peptide synthesis (SPPS) and other organic transformations. Its versatility makes it a useful building block for pharmaceutical research and peptide-based drug development.
(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid structure
2225127-05-7 structure
Product name:(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid
CAS No:2225127-05-7
MF:C19H19NO5
MW:341.357865571976
CID:5961963
PubChem ID:93478062

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid Chemical and Physical Properties

Names and Identifiers

    • (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid
    • EN300-650974
    • (3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoic acid
    • (3S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid
    • 2225127-05-7
    • Inchi: 1S/C19H19NO5/c21-12(9-18(22)23)10-20-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,21H,9-11H2,(H,20,24)(H,22,23)/t12-/m0/s1
    • InChI Key: KAVHFNYDXGWPBX-LBPRGKRZSA-N
    • SMILES: C(C1C2=CC=CC=C2C2=CC=CC=C12)OC(=O)NC[C@@H](O)CC(=O)O

Computed Properties

  • Exact Mass: 341.12632271g/mol
  • Monoisotopic Mass: 341.12632271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 460
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 95.9Ų
  • XLogP3: 1.9

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-650974-5.0g
(3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoic acid
2225127-05-7 95%
5g
$2858.0 2023-06-03
Enamine
EN300-650974-0.25g
(3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoic acid
2225127-05-7 95%
0.25g
$487.0 2023-06-03
1PlusChem
1P0289J0-2.5g
(3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoic acid
2225127-05-7 95%
2.5g
$2449.00 2023-12-18
1PlusChem
1P0289J0-10g
(3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoic acid
2225127-05-7 95%
10g
$5298.00 2023-12-18
Aaron
AR0289RC-250mg
(3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoic acid
2225127-05-7 95%
250mg
$695.00 2025-02-15
Enamine
EN300-650974-0.5g
(3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoic acid
2225127-05-7 95%
0.5g
$768.0 2023-06-03
Enamine
EN300-650974-10.0g
(3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoic acid
2225127-05-7 95%
10g
$4236.0 2023-06-03
1PlusChem
1P0289J0-1g
(3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoic acid
2225127-05-7 95%
1g
$1281.00 2023-12-18
Aaron
AR0289RC-2.5g
(3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoic acid
2225127-05-7 95%
2.5g
$2681.00 2023-12-15
Aaron
AR0289RC-5g
(3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoic acid
2225127-05-7 95%
5g
$3955.00 2023-12-15

Additional information on (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid

Introduction to (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic Acid (CAS No. 2225127-05-7)

The compound (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid, with the CAS registry number 2225127-05-7, is a significant molecule in the field of organic chemistry and biochemistry. This compound is particularly notable for its role in peptide synthesis and its applications in medicinal chemistry. The structure of this compound includes a fluorenylmethoxycarbonyl (Fmoc) group, which is a well-known protecting group used in solid-phase peptide synthesis (SPPS). The presence of the Fmoc group, along with the hydroxyl and amino functionalities, makes this compound a versatile building block in the synthesis of complex peptides and proteins.

Recent advancements in peptide chemistry have highlighted the importance of Fmoc-based protecting groups in achieving high yields and purity in peptide synthesis. The Fmoc group is particularly advantageous due to its stability under basic conditions and its ease of removal under acidic conditions, such as treatment with trifluoroacetic acid (TFA). This dual functionality makes the compound an essential reagent in the construction of bioactive peptides, which are widely used in drug discovery and development.

In addition to its role in peptide synthesis, this compound has been explored for its potential in other areas of organic synthesis. For instance, researchers have investigated its use in the synthesis of bioconjugates, where the Fmoc group serves as a handle for site-specific modifications. The hydroxyl group present in the molecule also provides an additional site for functionalization, enabling the creation of diverse chemical libraries for high-throughput screening.

From a structural perspective, the compound consists of a butanoic acid backbone with an (S)-configuration at the third carbon. This stereochemistry is critical for determining the biological activity of peptides derived from this compound. The Fmoc group is attached to the amino terminus via an amide bond, ensuring that it can be selectively removed during peptide elongation steps. The fluorenyl moiety within the Fmoc group not only enhances stability but also provides a convenient UV chromophore for monitoring deprotection reactions.

Recent studies have also focused on optimizing the synthesis and purification of this compound to meet the increasing demand from pharmaceutical and biotechnological industries. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been employed to ensure the purity and integrity of the compound, which are critical for its performance in downstream applications.

In conclusion, (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid (CAS No. 2225127-05-7) is a vital reagent in modern organic synthesis, particularly in peptide chemistry. Its unique combination of functional groups and stereochemistry makes it an indispensable tool for researchers aiming to develop novel bioactive molecules. As advancements continue to be made in synthetic methodologies and analytical techniques, this compound will undoubtedly remain at the forefront of chemical research and development.

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